molecular formula C69H91Cl2N17O14 B1667575 Aptaa-lhrh CAS No. 83539-08-6

Aptaa-lhrh

Cat. No. B1667575
CAS RN: 83539-08-6
M. Wt: 1453.5 g/mol
InChI Key: PHOQLWOIWDIYFR-WUCXBFDXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APTAA-LHRH is a gonadorelin antagonist.

Scientific Research Applications

Aptamers and Their Advancements

Aptamers are short, single-stranded DNA, RNA, or synthetic XNA molecules developed for high specificity and affinity interactions with desired targets. They find applications in basic research, food safety, environmental monitoring, and as clinical diagnostics and therapeutic agents. Notably, they have shown promise in biosensing, biotechnology, and medicine, offering potential in target-specific delivery and real-time detection (Zhang, Lai, & Juhas, 2019).

Aptamers have been increasingly explored in bioanalytical applications due to their high specific affinity to target molecules, ranging from small ions to entire cells. Their ability to undergo amplification via polymerase chain reaction for large-scale, high-purity production, and their stability under harsh conditions make them advantageous over antibodies (Iliuk, Hu, & Tao, 2011).

LHRH and Its Role in Medicine

Luteinizing hormone-releasing hormone (LHRH) agonists are used in the therapy of hormone-dependent metastatic pre-menopausal breast cancer. They can inhibit the proliferation of breast cancer cells and have shown potential in treating ovarian cancer and endometrial cancer. LHRH agonists directly inhibit tumor cell growth and are being explored for their broader applicability in gynecological oncology (Emons & Schally, 1994).

Selective gene delivery to cancer cells using integrated cationic amphiphilic peptides containing LHRH sequences has been studied. These peptides specifically target cancer cells expressing LHRH receptors, enhancing DNA internalization and gene expression in these cells (Tang, Cao, Wu, & Cheng, 2012).

properties

CAS RN

83539-08-6

Product Name

Aptaa-lhrh

Molecular Formula

C69H91Cl2N17O14

Molecular Weight

1453.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C69H91Cl2N17O14/c1-37(2)30-51(59(93)82-50(13-8-28-77-69(74)75)66(100)88-29-9-14-57(88)65(99)79-38(3)67(101)102)83-58(92)49(12-7-27-76-68(72)73)81-61(95)53(33-42-19-25-46(91)26-20-42)85-64(98)56(36-89)87-63(97)55(34-43-35-78-48-11-6-5-10-47(43)48)86-62(96)54(32-41-17-23-45(71)24-18-41)84-60(94)52(80-39(4)90)31-40-15-21-44(70)22-16-40/h5-6,10-11,15-26,35,37-38,49-57,78,89,91H,7-9,12-14,27-34,36H2,1-4H3,(H,79,99)(H,80,90)(H,81,95)(H,82,93)(H,83,92)(H,84,94)(H,85,98)(H,86,96)(H,87,97)(H,101,102)(H4,72,73,76)(H4,74,75,77)/t38-,49-,50+,51+,52-,53+,54-,55-,56+,57+/m1/s1

InChI Key

PHOQLWOIWDIYFR-WUCXBFDXSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)C

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C

Appearance

Solid powder

Other CAS RN

83539-08-6

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXWSYRLRPA

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

APTAA-LHRH
GnRH,N-Ac-(4-Cl-Phe)(1)-(4-Cl-Phe)(2)-Trp(3)-Arg(6)-Ala(10)-
GNRHANT
LHRH, N-Ac-(4-Cl-Phe)(1)-(4-Cl-Phe)(2)-Trp(3)-Arg(6)-Ala(10)-
LHRH, N-acetyl-(4-chlorophenylalanyl)(1)-(4-chlorophenylalanyl)(2)-tryptophyl(3)-arginyl(6)-alanine(10)-
N-Ac(1)-(4-Cl-Phe)-2-(4-Cl-Phe)-3-Trp-6-Arg-10-Ala-LHRH
N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10-LH-RH
N-acetyl-D-p-chloro-Phe1,2,D-Trp3,D-Arg6,D-Ala10-LHRH
Org 30276
Org 31276
Org-30276
Org-31276

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aptaa-lhrh
Reactant of Route 2
Aptaa-lhrh
Reactant of Route 3
Aptaa-lhrh
Reactant of Route 4
Aptaa-lhrh
Reactant of Route 5
Aptaa-lhrh
Reactant of Route 6
Reactant of Route 6
Aptaa-lhrh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.